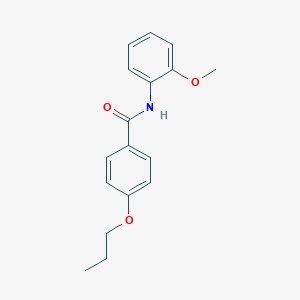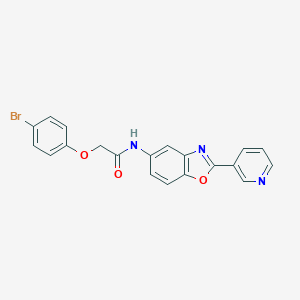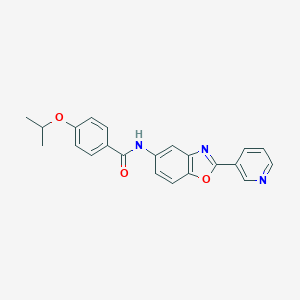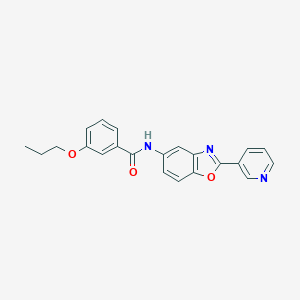![molecular formula C21H31NO2 B245144 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol](/img/structure/B245144.png)
1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol, also known as CPI-169, is a novel small molecule inhibitor that specifically targets the bromodomain and extraterminal (BET) family of proteins. BET proteins are known to play a critical role in gene transcription, and their dysregulation has been linked to a variety of diseases, including cancer, inflammation, and cardiovascular disease. CPI-169 has shown promise as a potential therapeutic agent for these conditions, and its synthesis, mechanism of action, and physiological effects have been the subject of extensive scientific research.
Wirkmechanismus
1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol exerts its effects by binding to the bromodomain of BET proteins, which are critical regulators of gene transcription. By inhibiting BET proteins, 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol reduces the expression of genes that are involved in disease processes such as cell proliferation, inflammation, and angiogenesis. This results in a decrease in disease severity and an improvement in overall health.
Biochemical and Physiological Effects:
1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the reduction of inflammation. In addition, 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been shown to improve cardiac function and reduce the formation of atherosclerotic plaques. These effects are due to the specific targeting of BET proteins by 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol, which results in the modulation of gene expression and the downstream effects on cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. In addition, 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has shown high selectivity for BET proteins, reducing the likelihood of off-target effects. However, one limitation of 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol is its relatively short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol. One area of interest is the development of more potent and selective BET inhibitors that can be used in clinical trials. In addition, the use of 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol in combination with other therapies, such as chemotherapy and immunotherapy, is an area of active investigation. Finally, the identification of biomarkers that can predict response to 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol treatment may enable more personalized approaches to therapy.
Synthesemethoden
The synthesis of 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol involves a multi-step process that begins with the reaction of cyclopentadiene with ethyl acrylate to form a Diels-Alder adduct. The resulting compound is then subjected to a series of reactions, including hydrolysis, alkylation, and reduction, to yield the final product. The synthesis of 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been optimized to produce high yields and purity, making it suitable for use in laboratory experiments and clinical trials.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been extensively studied in preclinical models of various diseases, including cancer, inflammation, and cardiovascular disease. In cancer, 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been shown to inhibit the growth of tumor cells and sensitize them to chemotherapy and radiation therapy. Inflammation is a key driver of many diseases, and 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been shown to reduce inflammation in models of rheumatoid arthritis and sepsis. In cardiovascular disease, 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been shown to reduce the formation of atherosclerotic plaques and improve cardiac function.
Eigenschaften
Molekularformel |
C21H31NO2 |
|---|---|
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
1-cyclopentyl-5-[2-hydroxyethyl(propan-2-yl)amino]-1-phenylpent-3-yn-1-ol |
InChI |
InChI=1S/C21H31NO2/c1-18(2)22(16-17-23)15-9-8-14-21(24,20-12-6-7-13-20)19-10-4-3-5-11-19/h3-5,10-11,18,20,23-24H,6-7,12-17H2,1-2H3 |
InChI-Schlüssel |
XUPWMFVPLKVQOJ-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCO)CC#CCC(C1CCCC1)(C2=CC=CC=C2)O |
Kanonische SMILES |
CC(C)N(CCO)CC#CCC(C1CCCC1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B245062.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B245067.png)




![4-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245073.png)
![N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B245074.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245076.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B245079.png)

![N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B245083.png)
![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B245084.png)
![N-[4-(butyrylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B245085.png)